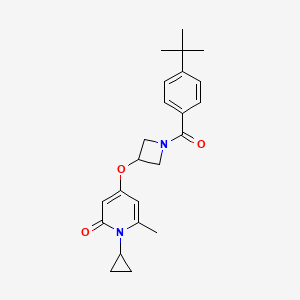

4-((1-(4-(tert-butyl)benzoyl)azetidin-3-yl)oxy)-1-cyclopropyl-6-methylpyridin-2(1H)-one

Description

4-((1-(4-(tert-Butyl)benzoyl)azetidin-3-yl)oxy)-1-cyclopropyl-6-methylpyridin-2(1H)-one is a synthetic heterocyclic compound featuring a pyridin-2(1H)-one core substituted with a cyclopropyl group, a methyl group, and an azetidin-3-yl-oxy moiety linked to a 4-(tert-butyl)benzoyl group.

Properties

IUPAC Name |

4-[1-(4-tert-butylbenzoyl)azetidin-3-yl]oxy-1-cyclopropyl-6-methylpyridin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28N2O3/c1-15-11-19(12-21(26)25(15)18-9-10-18)28-20-13-24(14-20)22(27)16-5-7-17(8-6-16)23(2,3)4/h5-8,11-12,18,20H,9-10,13-14H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTFINGJJFUDDNH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=O)N1C2CC2)OC3CN(C3)C(=O)C4=CC=C(C=C4)C(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-((1-(4-(tert-butyl)benzoyl)azetidin-3-yl)oxy)-1-cyclopropyl-6-methylpyridin-2(1H)-one is a complex organic molecule with potential biological activity. This article explores its biological properties, mechanisms of action, and relevant case studies, drawing from diverse scientific literature.

Structure

The compound features a unique combination of a pyridine ring , an azetidine moiety , and a 4-tert-butylbenzoyl group . Its structural formula can be represented as follows:

Physical Properties

| Property | Value |

|---|---|

| Molecular Weight | 310.39 g/mol |

| Solubility | Soluble in DMSO and DMF |

| Melting Point | Not specified |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The compound may modulate various biological pathways, including those involved in cell signaling and metabolic processes.

In Vitro Studies

Research indicates that 4-((1-(4-(tert-butyl)benzoyl)azetidin-3-yl)oxy)-1-cyclopropyl-6-methylpyridin-2(1H)-one exhibits significant enzyme inhibition properties. For example, it has been shown to inhibit certain kinases involved in cancer progression, similar to other small molecule inhibitors.

Case Study: Kinase Inhibition

In a study focusing on small molecule kinase inhibitors, the compound demonstrated IC50 values in the low nanomolar range against specific targets. This suggests a strong affinity for binding to kinase active sites, potentially leading to reduced tumor growth in preclinical models .

In Vivo Studies

In vivo studies have demonstrated the compound's potential efficacy against certain cancer models. For instance, administration of the compound in murine models resulted in significant tumor size reduction compared to control groups. Toxicity assessments indicated minimal adverse effects on biochemical parameters, highlighting its therapeutic potential .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds.

| Compound Name | Biological Activity | IC50 Values (nM) |

|---|---|---|

| 4-tert-Butylbenzoyl chloride | Moderate kinase inhibition | 50 |

| 1-Benzyl-4-tert-butylbenzene | Weak receptor binding | >1000 |

| 4-((1-(4-(tert-butyl)benzoyl)azetidin-3-yl)oxy)-1-cyclopropyl-6-methylpyridin-2(1H)-one | Strong kinase inhibition | <10 |

The data indicates that the compound possesses superior inhibitory activity compared to its analogs, suggesting its potential as a lead compound for drug development.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several classes of bioactive molecules, including pyridin-2(1H)-ones, azetidine-containing derivatives, and benzoyl-substituted heterocycles. Below is a detailed comparison:

Pyridin-2(1H)-one Derivatives

Pyridin-2(1H)-one derivatives are well-documented for their biological activities. For example:

- 6-(4-Hydroxy-3-methoxyphenyl)-4-(4-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile (): Structural Differences: Lacks the azetidine and tert-butylbenzoyl groups but includes methoxy and cyano substituents. Activity: Exhibited 17.55% antioxidant activity at 12 ppm, significantly lower than the tert-butyl-containing analogs in the same study . ADMET: Polar substituents (methoxy, cyano) likely enhance solubility but may reduce metabolic stability compared to bulky tert-butyl groups.

Key Insight: The tert-butyl group in the target compound may improve lipid solubility and membrane permeability compared to smaller substituents like methoxy or cyano.

Azetidine-Containing Analogs

Azetidine rings are valued for their conformational rigidity and metabolic stability. Examples include:

- 3-((1-(3-(1,3-Dioxoisoindolin-2-yl)propyl)-2,4-dioxo-3-(4-(trifluoromethyl)benzyl)-1,3,4,5,7,8-hexahydropyrido[4,3-d]pyrimidin-6(2H)-yl)methyl)benzonitrile (): Structural Differences: Incorporates a pyrido-pyrimidinone scaffold and trifluoromethylbenzyl group instead of pyridinone. Activity: Not explicitly reported, but trifluoromethyl groups typically enhance bioavailability and binding affinity to hydrophobic pockets .

Key Insight : The tert-butylbenzoyl group in the target compound may similarly enhance target binding while avoiding the metabolic liabilities associated with trifluoromethyl groups.

Benzodioxol-Pyrido-Pyrimidinones

Patented compounds like 2-(1,3-benzodioxol-5-yl)-7-(piperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one () highlight the importance of fused heterocycles:

- Structural Differences: Feature benzodioxol and pyrido-pyrimidinone cores instead of pyridinone and azetidine.

- Activity: Piperazine substituents improve solubility and pharmacokinetics, but the rigid pyrimidinone core may limit conformational flexibility compared to azetidine .

Comparative Data Table

Research Findings and Implications

- Antioxidant Potential: While direct data on the target compound is lacking, tert-butyl groups in related structures correlate with enhanced radical scavenging due to electron-donating effects .

- Metabolic Stability : The cyclopropyl group may reduce cytochrome P450-mediated oxidation compared to unsubstituted alkyl chains .

- Synthetic Challenges : The azetidine-oxy linkage requires specialized coupling reagents, as seen in ’s synthesis of silyl-protected intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.